molecular formula C12H6Br4O B3031532 2,2',5,5'-Tetrabromodiphenyl ether CAS No. 446254-24-6

2,2',5,5'-Tetrabromodiphenyl ether

Cat. No.: B3031532
CAS No.: 446254-24-6
M. Wt: 485.79 g/mol
InChI Key: CDTHXJORUCZHMD-UHFFFAOYSA-N
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Description

2,2’,5,5’-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants. These compounds are known for their persistence in the environment and potential for bioaccumulation. They have been detected in various environmental matrices and biological tissues, raising concerns about their impact on human health and ecosystems .

Mechanism of Action

Target of Action

2,2’,5,5’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the retina and gene expressions of zebrafish larvae . It disrupts retina morphologies and related gene expressions, affecting fish vision . BDE-47 also modulates the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 macrophages .

Mode of Action

BDE-47 interacts with its targets by disrupting normal cellular processes. It inhibits the short wavelength sensitive cone opsins and rhodopsin, which are vital for vision development . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs . Furthermore, BDE-47 can induce some epigenetic effects in M (LPS) THP-1 cells, modulating the expression of a set of intracellular miRNAs involved in biological pathways .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It disrupts retinal metabolism and related biological processes involving eye morphogenesis and visual perception . It also downregulates multiple pathways such as double-strand break repair and cytokinesis pathways . Moreover, BDE-47 can transform via hydroxylation, indicating its involvement in metabolic pathways .

Pharmacokinetics

The pharmacokinetics of BDE-47 involves absorption, distribution, metabolism, and elimination . It is absorbed into the body and distributed to various tissues, including adipose tissue, liver, human milk, and blood . BDE-47 is metabolized in the body, and its metabolites can be eliminated from the body .

Result of Action

The action of BDE-47 results in molecular and cellular effects. It impairs zebrafish larval vision development and alters larval behaviors guided by vision . It also modulates the intracellular expression of miRNAs and interferes with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . Moreover, BDE-47 can perturb the innate immune response at different levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDE-47. As a persistent organic pollutant, BDE-47 has been widely detected in aquatic environments . Its toxicity and persistence have led to its elimination under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants . Studies on the fate and transfer of bde-47 in the aquatic food chain remain scarce .

Biochemical Analysis

Biochemical Properties

2,2’,5,5’-Tetrabromodiphenyl ether can interact with various biomolecules. For instance, it has been found to modulate the intracellular miRNA profile in THP-1 macrophages, affecting biological pathways regulating estrogen-mediated signaling and immune responses .

Cellular Effects

2,2’,5,5’-Tetrabromodiphenyl ether has been shown to have significant effects on various types of cells. For example, it can disrupt retinal metabolism and related biological processes involving eye morphogenesis and visual perception . It also affects bone development, as evidenced by disrupted body curvature in zebrafish larvae .

Molecular Mechanism

At the molecular level, 2,2’,5,5’-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,5,5’-Tetrabromodiphenyl ether can change over time. For instance, it has been shown to cause complete germ cell loss in some seminiferous tubules of mice given certain doses . This is likely due to increased germ cell apoptosis .

Dosage Effects in Animal Models

The effects of 2,2’,5,5’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For example, exposure to certain concentrations of this compound has been shown to disrupt eye and bone development in zebrafish larvae . At high doses, it can lead to toxic or adverse effects .

Metabolic Pathways

2,2’,5,5’-Tetrabromodiphenyl ether is involved in various metabolic pathways. For instance, it has been found to disrupt the tricarboxylic acid cycle, a key metabolic pathway, in rice grains .

Transport and Distribution

2,2’,5,5’-Tetrabromodiphenyl ether can be transported and distributed within cells and tissues. It is highly lipophilic and can accumulate in the environment as well as in humans .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of cells .

Preparation Methods

The preparation of 2,2’,5,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the use of brominating agents such as bromine or bromine chloride in the presence of a catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the selective bromination at the desired positions on the diphenyl ether molecule .

Chemical Reactions Analysis

2,2’,5,5’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

2,2’,5,5’-Tetrabromodiphenyl ether is part of a broader group of polybrominated diphenyl ethers, which include:

The uniqueness of 2,2’,5,5’-Tetrabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical reactivity and interaction with biological systems.

Properties

IUPAC Name

1,4-dibromo-2-(2,5-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTHXJORUCZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C=CC(=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879875
Record name BDE-52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-24-6
Record name 2,2',5,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',5,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U701KJZ1HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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